Linderone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

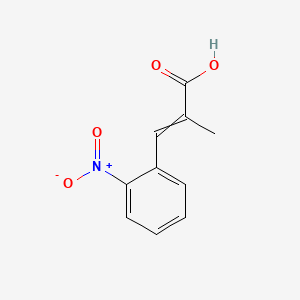

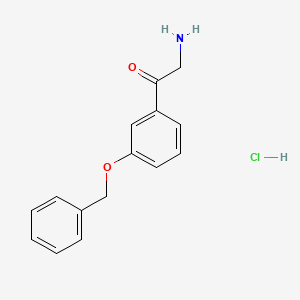

Linderone is a bio-active isolate of Lindera lucida . It is a compound with the molecular formula C16H14O5 .

Synthesis Analysis

The synthesis of this compound has been accomplished in only three steps by a Darzens cyclopentenedione synthesis and dioxygen-assisted photochemical dimerization . Moreover, the thermal isomerization of this compound into bi-linderone has been discovered, which may give clues to the biosynthetic pathway for bi-linderone .Molecular Structure Analysis

The molecular structure of this compound is characterized by a cyclopentenedione core with methoxy groups at positions 4 and 5, a phenylpropenoyl group at position 2, and a hydroxy group at position 3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 286.3 g/mol . It is an orange crystal .Applications De Recherche Scientifique

Insulin Sensitivity Improvement : Bi-linderone, isolated from Lindera aggregata, exhibits significant activity against glucosamine-induced insulin resistance in HepG2 cells (Wang, Gao, Zhang, & Liu, 2010).

Anti-Inflammatory and Anti-Neuroinflammatory Effects : Compounds from Lindera erythrocarpa, including linderaspirone A, bi-linderone, and demethoxy-bi-linderone, show potential in treating neuroinflammatory diseases by inhibiting pro-inflammatory proteins and factors (Yoon, Lee, Liu, Lee, & Lee, 2022).

Antioxidant and Anticancer Activity : this compound A and other compounds from Lindera oxyphylla demonstrate significant antioxidant activity, with potential implications for cancer treatment (Hosseinzadeh, Hadi, Mohamad, Khalilzadeh, Cheahd, & Fadaeinasab, 2013).

Potential in Breast Cancer Treatment : Methyl this compound from Lindera erythrocarpa shows efficacy in inhibiting metastasis-related factors in breast cancer cells, suggesting its potential in treating breast cancer metastasis (Yoon, Pham, Lee, Lee, Ryu, Oh, Oh, & Yoon, 2019).

Chemical Synthesis Studies : Research has been conducted on the synthesis of this compound and methyl-inderone, contributing to the understanding of their chemical structures and potential synthetic applications (Lee & Tan, 1967).

Hepatoprotective Activity : New sesquiterpene lactones from Lindera aggregata, including linderagalactones, have shown hepatoprotective activity against oxidative damages in HepG2 cells (Gan, Zheng, Mo, Liu, Li, & Zhou, 2009).

Pesticide Discovery : N-amino-maleimide derivatives, based on the structure of this compound, have been synthesized and shown potential as pesticides with significant antifungal and insecticidal activities (Song, Liu, Chen, Zhang, & Sun, 2018).

Mécanisme D'action

Target of Action

Linderone primarily targets inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS produces nitric oxide, a free radical involved in immune defense, while COX-2 is involved in the production of pro-inflammatory prostaglandins .

Mode of Action

This compound interacts with its targets by suppressing their activity. It inhibits the lipopolysaccharide (LPS)-induced activation of iNOS and COX-2, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 .

Biochemical Pathways

This compound affects the NF-κB and Nrf2 pathways . It inhibits the LPS-induced activation of p65 nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses . Additionally, it activates the translocation of nuclear factor E2-related factor 2 (Nrf2), which induces the expression of heme oxygenase-1, a cytoprotective enzyme .

Result of Action

This compound’s suppression of iNOS and COX-2 leads to a decrease in the production of pro-inflammatory cytokines . This results in anti-inflammatory and anti-neuroinflammatory effects, which could potentially be beneficial in the treatment of neurodegenerative diseases .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of LPS, a component of the cell wall of gram-negative bacteria, can induce the activation of iNOS and COX-2, which this compound subsequently inhibits . The specific influence of other environmental factors on this compound’s action, efficacy, and stability requires further investigation.

Analyse Biochimique

Biochemical Properties

Linderone interacts with various enzymes and proteins in biochemical reactions. It has been found to suppress lipopolysaccharide (LPS)-induced inducible nitric oxide synthase and cyclooxygenase-2, which are key enzymes involved in inflammation . The nature of these interactions involves the inhibition of these enzymes, reducing the production of pro-inflammatory cytokines .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. In BV2 cells, a type of microglia, this compound has been shown to suppress the production of pro-inflammatory cytokines, including tumor necrosis factor alpha, interleukin-6, and prostaglandin E-2 . This suggests that this compound can influence cell function by modulating cell signaling pathways and gene expression related to inflammation .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules. It inhibits the activation of p65 nuclear factor-kappa B, a protein complex that controls DNA transcription and cytokine production . Furthermore, this compound activates the translocation of nuclear factor E2-related factor 2 and induces the expression of heme oxygenase-1 . These actions at the molecular level contribute to its antioxidant and anti-neuroinflammatory effects .

Propriétés

IUPAC Name |

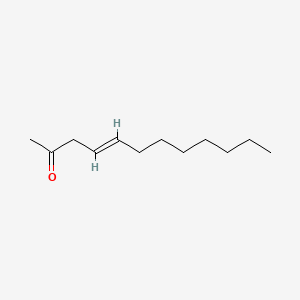

(E)-dodec-4-en-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c1-3-4-5-6-7-8-9-10-11-12(2)13/h9-10H,3-8,11H2,1-2H3/b10-9+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSAFZXASVXYNM-MDZDMXLPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C/CC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,7-Di-tert-butyl-1,2,3,6,7,8-hexahydropyrrolo[3,4-e]isoindole](/img/structure/B595547.png)